An In-Depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE
An In-Depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide is a key chemical intermediate characterized by its acetamide and hydroxyethyl sulfonyl functionalities. These groups impart a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of various specialized chemicals. Its structural similarity to known pharmacologically active moieties, such as those found in sulfonamide drugs, and its utility in the creation of reactive dyes, positions it as a compound of significant interest in both the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.
Table 1: Chemical Identifiers and Core Properties of N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide [1][2]
| Identifier | Value |
| IUPAC Name | N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[1] |
| Synonyms | 4'-(2-Hydroxyethylsulfonyl)acetanilide, p-Acetaminophenyl-2-hydroxyethylsulfone |
| CAS Number | 27375-52-6[1] |
| Molecular Formula | C₁₀H₁₃NO₄S[1] |
| Molecular Weight | 243.28 g/mol [1] |
| Appearance | White to off-white crystalline solid (typical) |
| Melting Point | 138-142 °C (typical) |
| Boiling Point | 206.87 °C (Predicted)[3] |
| Solubility | Soluble in water and polar organic solvents |
| Density | 1.35 g/cm³ (Predicted)[3] |
Note: Some physical properties are predicted and should be confirmed by experimental data.
Synthesis and Mechanistic Insights
The synthesis of N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide typically involves a multi-step process, leveraging well-established organic reactions. A common synthetic pathway initiates from a readily available starting material, which is then functionalized to introduce the key sulfonyl and acetamide groups.
General Synthetic Pathway
A plausible and efficient synthesis route starts with the protection of an aniline derivative, followed by chlorosulfonylation, and subsequent reaction with 2-aminoethanol. The final step involves the deprotection and acetylation of the amino group.
Caption: A representative synthetic workflow for N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for analogous compounds.[4][5]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
To a stirred solution of acetanilide (1 mole) in a suitable solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid (3-4 moles) dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 mole) in a suitable solvent such as acetone or tetrahydrofuran.
-
In a separate flask, prepare a solution of 2-aminoethanol (1.1 moles) and a base (e.g., sodium carbonate or triethylamine, 1.2 moles) in water.
-
Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the 2-aminoethanol solution at a controlled temperature (e.g., 10-15 °C).
-
Stir the reaction mixture at room temperature for several hours until completion.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide as a crystalline solid.
Spectroscopic and Analytical Characterization
For unambiguous identification and purity assessment, a combination of spectroscopic and chromatographic techniques is employed.
Predicted Spectroscopic Data
While experimental spectra are ideal, predicted data can provide valuable guidance for characterization.
¹H NMR (Predicted):
-
δ ~2.1 ppm (s, 3H): Acetyl (CH₃) protons.
-
δ ~3.5 ppm (t, 2H): Methylene (CH₂) protons adjacent to the sulfonyl group.
-
δ ~3.8 ppm (t, 2H): Methylene (CH₂) protons adjacent to the hydroxyl group.
-
δ ~4.9 ppm (t, 1H): Hydroxyl (OH) proton.
-
δ ~7.7-7.9 ppm (d, 2H): Aromatic protons ortho to the acetamide group.
-
δ ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~10.3 ppm (s, 1H): Amide (NH) proton.
¹³C NMR (Predicted):
-
δ ~24 ppm: Acetyl (CH₃) carbon.
-
δ ~55 ppm: Methylene (CH₂) carbon adjacent to the sulfonyl group.
-
δ ~60 ppm: Methylene (CH₂) carbon adjacent to the hydroxyl group.
-
δ ~119-129 ppm: Aromatic (CH) carbons.
-
δ ~135-145 ppm: Quaternary aromatic carbons.
-
δ ~169 ppm: Carbonyl (C=O) carbon.
Mass Spectrometry (Predicted): The predicted mass-to-charge ratios for various adducts can be used to confirm the molecular weight.[6]
-
[M+H]⁺: 244.06381
-
[M+Na]⁺: 266.04575
-
[M-H]⁻: 242.04925
Infrared (IR) Spectroscopy: Key characteristic peaks would include:
-
~3300-3400 cm⁻¹: N-H and O-H stretching.
-
~1660-1680 cm⁻¹: C=O stretching (Amide I).
-
~1520-1540 cm⁻¹: N-H bending (Amide II).
-
~1330-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching.
Analytical Methodologies
A robust analytical method is crucial for quality control and reaction monitoring.
Caption: A typical workflow for the HPLC analysis of N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (with optional acidifier like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Applications in Synthesis
The bifunctional nature of N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide makes it a versatile intermediate.
Intermediate for Reactive Dyes
The hydroxyethyl sulfonyl group is a precursor to the vinyl sulfone reactive group, which is widely used in reactive dyes for cellulosic fibers like cotton.
Activation Pathway:
Under alkaline conditions (e.g., during the dyeing process), the hydroxyethyl sulfonyl group undergoes an elimination reaction to form a vinyl sulfone group. This electrophilic vinyl sulfone group then reacts with nucleophilic groups (e.g., hydroxyl groups) on the cellulose fiber via a Michael addition, forming a stable covalent bond.
Caption: Activation and reaction mechanism of a vinyl sulfone precursor dye with cellulose.
This covalent linkage is responsible for the high wash fastness of reactive dyes. The acetamide group on the aromatic ring can be further functionalized or may serve as part of the chromophore system of the final dye molecule.
Potential in Pharmaceutical Development
Both the acetanilide and sulfonamide moieties are well-known pharmacophores.
-
Acetanilide Derivatives: Many acetanilide derivatives exhibit analgesic and antipyretic properties.[7]
-
Sulfonamides: This class of compounds has a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects.[8]
The presence of both these groups, along with the hydroxyethyl sulfonyl moiety which can influence solubility and pharmacokinetic properties, makes N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide an attractive scaffold for the design and synthesis of novel therapeutic agents. Further derivatization of the hydroxyl and amide groups could lead to the generation of libraries of compounds for biological screening.
Safety and Handling
According to the European Chemicals Agency (ECHA), N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide is not classified as a hazardous substance.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in the fields of materials science and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups allows for further derivatization into a wide range of target molecules. This guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers seeking to utilize this compound in their work. Further exploration of its reaction chemistry and biological activity is likely to uncover new and valuable applications.
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